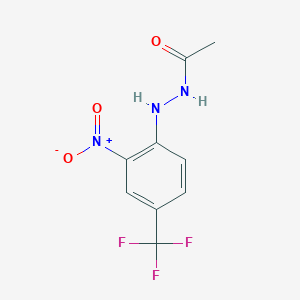
3-(Allyloxy)propionic acid, allyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALLYL-BETA-ALLYLOXYPROPIONATE is an organic compound that belongs to the class of allyl esters It is characterized by the presence of an allyl group attached to a beta-allyloxypropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALLYL-BETA-ALLYLOXYPROPIONATE typically involves the esterification of beta-allyloxypropionic acid with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of ALLYL-BETA-ALLYLOXYPROPIONATE may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or crystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
ALLYL-BETA-ALLYLOXYPROPIONATE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted allyl derivatives.
Scientific Research Applications
ALLYL-BETA-ALLYLOXYPROPIONATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of polymers and materials with specific properties, such as improved flexibility or durability.
Mechanism of Action
The mechanism of action of ALLYL-BETA-ALLYLOXYPROPIONATE involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the ester functionality can participate in hydrolysis or transesterification reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
Allyl Acetate: Similar in structure but with an acetate group instead of a beta-allyloxypropionate moiety.
Allyl Propionate: Contains a propionate group instead of a beta-allyloxypropionate moiety.
Allyl Butyrate: Features a butyrate group in place of the beta-allyloxypropionate moiety.
Uniqueness
ALLYL-BETA-ALLYLOXYPROPIONATE is unique due to the presence of both an allyl group and a beta-allyloxypropionate moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
5331-41-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
prop-2-enyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-6-11-8-5-9(10)12-7-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
RPVFJOIVXCZWPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


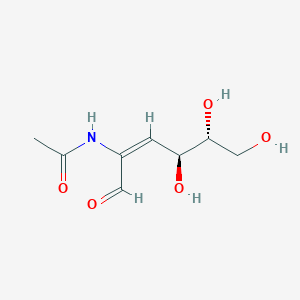
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
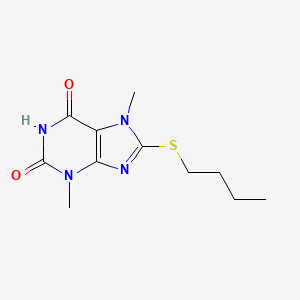
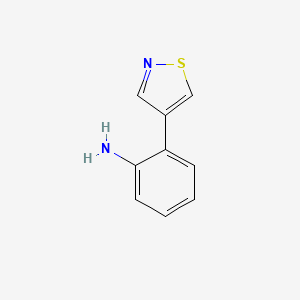

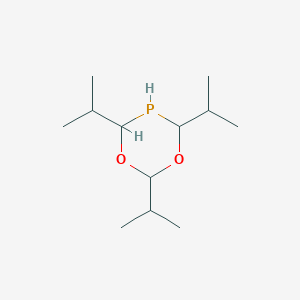
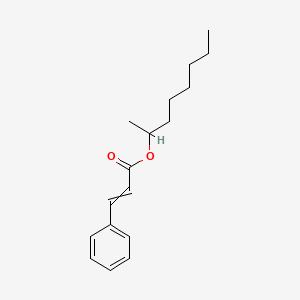
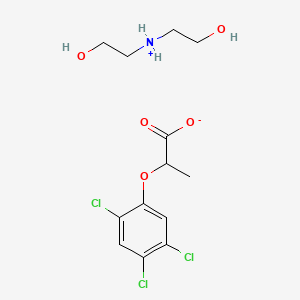
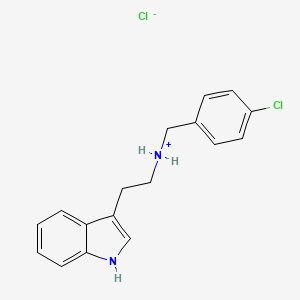
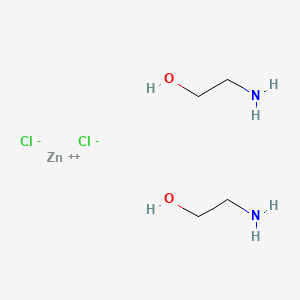
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)
